molecular formula C10H16O2S B12635587 7-Oxa-12-thiaspiro[5.6]dodecan-3-one CAS No. 954236-23-8

7-Oxa-12-thiaspiro[5.6]dodecan-3-one

Cat. No.: B12635587
CAS No.: 954236-23-8
M. Wt: 200.30 g/mol
InChI Key: KOOMDFWUUCHMHH-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Scaffolds in Modern Organic Chemistry

Spirocyclic scaffolds are a unique class of molecules characterized by two rings connected by a single common atom, known as the spiro atom. buysellchem.com This structural feature imparts a distinct three-dimensionality to the molecule, a trait that is highly sought after in modern drug discovery. buysellchem.commdpi.com Unlike flat aromatic systems, the rigid, non-planar geometry of spirocycles allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. mdpi.comguidechem.com The increased sp³ character of spirocyclic compounds often results in improved physicochemical properties, such as increased aqueous solubility and metabolic stability, when compared to their aromatic counterparts. nih.gov Consequently, the synthesis and application of novel spirocyclic scaffolds have become a vibrant area of research in organic chemistry. alfa-chemistry.comguidechem.com

Significance of Oxygen- and Sulfur-Containing Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, cyclic structures containing at least one heteroatom such as oxygen or sulfur, are fundamental building blocks in medicinal chemistry. nih.govnih.gov Oxygen- and sulfur-containing heterocycles are of particular importance, forming the core of numerous biologically active molecules and FDA-approved drugs. nih.govbiosynth.com The presence of these heteroatoms can introduce key hydrogen bond donor and acceptor sites, influence the molecule's conformation, and modulate its electronic properties, all of which are critical for molecular recognition and biological activity. biosynth.com Research has shown that incorporating oxygen and sulfur into heterocyclic systems can lead to a wide array of pharmacological effects. nih.govbiosynth.com

The combination of both oxygen and sulfur within the same heterocyclic framework, creating oxa-thia systems, offers a unique set of properties. A general method for the synthesis of oxa-spirocycles has been developed, with the incorporation of an oxygen atom into the spirocyclic unit leading to a significant improvement in water solubility and a reduction in lipophilicity. nih.govnih.govrsc.org

Structural and Stereochemical Considerations of Spiro[5.6]dodecanes and Related Derivatives

The introduction of heteroatoms and substituents, as in 7-Oxa-12-thiaspiro[5.6]dodecan-3-one, further influences the stereochemistry. The spiro carbon atom itself can be a stereocenter if the substitution pattern on both rings is appropriate. The analysis of chirality in spiranes can be complex, and the unsubstituted parent hydrocarbon skeleton can be chiral. rsc.org The relative orientation of substituents on the rings can lead to diastereomers with distinct physical, chemical, and biological properties. High-resolution NMR spectroscopy and computational methods are often employed to elucidate the precise three-dimensional structure and conformational dynamics of these molecules.

Research Rationale for Investigating 7-Oxa-12-thiaspiro[5.6]dodecan-3-one within Spiroheterocyclic Chemistry

The investigation into 7-Oxa-12-thiaspiro[5.6]dodecan-3-one is driven by the convergence of several key principles in modern medicinal chemistry. The spirocyclic core provides a rigid, three-dimensional scaffold, which is advantageous for exploring chemical space and achieving high binding specificity. buysellchem.comnih.gov The presence of both an oxygen and a sulfur atom in the heterocyclic rings is anticipated to confer favorable physicochemical properties, such as improved solubility and metabolic profiles, which are critical for the development of new therapeutic agents. nih.govnih.gov

Furthermore, the ketone functionality at the 3-position offers a versatile handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. While specific research findings on 7-Oxa-12-thiaspiro[5.6]dodecan-3-one are not yet widely published, its structural motifs suggest its potential as a valuable building block in the design of novel bioactive compounds. The exploration of such unique oxa-thia spiroheterocyclic systems is a logical progression in the quest for new chemical entities with therapeutic potential.

Chemical Compound Data

IdentifierValueSource
IUPAC Name 7-Oxa-12-thiaspiro[5.6]dodecan-3-one alfa-chemistry.com
CAS Number 954236-23-8 buysellchem.comalfa-chemistry.com
Molecular Formula C₁₀H₁₆O₂S buysellchem.comalfa-chemistry.com
Molecular Weight 200.298 g/mol buysellchem.com
Canonical SMILES C1CCSC2(CCC(=O)CC2)OC1 alfa-chemistry.com
InChI InChI=1S/C10H16O2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-13-10/h1-8H2 alfa-chemistry.com
InChIKey KOOMDFWUUCHMHH-UHFFFAOYSA-N alfa-chemistry.com
PubChem CID 45158726 alfa-chemistry.com

Properties

CAS No.

954236-23-8

Molecular Formula

C10H16O2S

Molecular Weight

200.30 g/mol

IUPAC Name

7-oxa-12-thiaspiro[5.6]dodecan-3-one

InChI

InChI=1S/C10H16O2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-13-10/h1-8H2

InChI Key

KOOMDFWUUCHMHH-UHFFFAOYSA-N

Canonical SMILES

C1CCSC2(CCC(=O)CC2)OC1

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Oxa 12 Thiaspiro 5.6 Dodecan 3 One

Retrosynthetic Disconnection Strategies for the 7-Oxa-12-thiaspiro[5.6]dodecan-3-one Framework

Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, commercially available, or easily synthesizable precursors. For a molecule like 7-Oxa-12-thiaspiro[5.6]dodecan-3-one, which features a thiaspiroketal-like core, several disconnection strategies can be envisioned.

A primary disconnection can be made at the C-O and C-S bonds of the spirocenter. This approach is analogous to the retrosynthesis of spiroketals and leads to a dihydroxythioether ketone precursor. This intermediate contains all the necessary carbon and heteroatom components, poised for a double cyclization to form the target spirocycle.

An alternative strategy involves a sequential disconnection. One could first disconnect the tetrahydropyran (B127337) ring via an oxa-Michael addition logic, revealing a precursor containing the intact tetrahydrothiopyranone ring and a tethered hydroxyalkene chain. researchgate.net This approach allows for the formation of one ring before constructing the second. Further disconnection of the tetrahydrothiopyranone ring can then be planned based on established methods for sulfur-containing heterocycles.

Strategies for Spirocenter Construction in Oxa-Thia Heterocyclic Systems

The construction of the spirocenter is the most critical aspect of synthesizing 7-Oxa-12-thiaspiro[5.6]dodecan-3-one. Both intramolecular and intermolecular strategies are viable for creating such a sterically congested and functionally rich core. nih.gov

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming cyclic and spirocyclic systems, often favored for its efficiency and potential for stereocontrol. nih.gov One of the most direct methods involves the acid-catalyzed cyclization of a suitable acyclic precursor. This precursor would feature a ketone, a thiol, and a hydroxyl group at appropriate positions to facilitate the formation of both the tetrahydropyran and tetrahydrothiopyranone rings in a single or sequential step. youtube.com

Another sophisticated approach is the intramolecular oxidative coupling. In a relevant study, an efficient protocol for assembling polycyclic spiroindoline scaffolds was developed using iodine as an oxidant to facilitate the coupling of dianions. nih.gov A similar strategy could be envisioned where an appropriately designed precursor undergoes an intramolecular oxidative process to form the crucial spirocyclic linkage.

Furthermore, nickel-catalyzed intramolecular coupling of thioesters and olefins has emerged as an efficient method for synthesizing spirocycles. researchgate.netnih.gov This transformation involves the simultaneous transfer of both acyl and thiol moieties to an alkene, which could be adapted to form the tetrahydrothiopyranone portion of the target molecule while concurrently establishing the spirocenter. researchgate.netnih.gov

Intermolecular Coupling Reactions

While often more challenging in terms of selectivity, intermolecular reactions can also be designed to construct the spirocyclic core. A tandem Claisen rearrangement/intramolecular oxa-Michael addition has been reported to create novel spirocyclic scaffolds. beilstein-journals.org This type of one-pot, two-step sequence could be adapted to bring together two simpler fragments to build the complex spirocycle.

Palladium-catalyzed reactions have also been employed for the synthesis of spiro polycyclic N-heterocycles by merging oxidative coupling and cascade intramolecular oxidative cyclization. bohrium.comacs.org This highlights the potential of transition-metal catalysis to orchestrate complex intermolecular events followed by cyclization to yield spirocyclic products. bohrium.comacs.org

Formation of the Tetrahydropyran (6-membered ether) Ring in 7-Oxa-12-thiaspiro[5.6]dodecan-3-one

The tetrahydropyran (THP) ring is a common motif in natural products and bioactive molecules. Its construction is a key step in the synthesis of the target compound.

Olefin Cycloetherification Reactions

Olefin cycloetherification, also known as intramolecular hydroalkoxylation, is a direct method for synthesizing cyclic ethers like tetrahydropyran. organic-chemistry.org This reaction involves the intramolecular addition of a hydroxyl group across a carbon-carbon double bond. The process can be catalyzed by various metals, including platinum, lanthanides, or promoted by reagents like cerium ammonium (B1175870) nitrate (B79036) for the cyclization of diols. organic-chemistry.org For the synthesis of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one, a precursor containing a δ-hydroxy olefin could be cyclized to form the THP ring.

Iodocyclization is another powerful method for forming oxa-spirocycles. nih.govrsc.orgresearchgate.net This reaction proceeds by activating an alkene with an iodine source, followed by intramolecular attack of a hydroxyl group to form the cyclic ether, incorporating an iodine atom that can be used for further functionalization.

Ring-Closing Metathesis for Ether Linkage

Ring-closing metathesis (RCM) has become an indispensable tool in organic synthesis for the formation of a wide range of unsaturated rings, including those of medium and large sizes. wikipedia.orgmedwinpublishers.com RCM is particularly useful for its high functional group tolerance. organic-chemistry.org To form the tetrahydropyran ring of the target molecule, a diene precursor containing an ether linkage could be subjected to RCM using a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. wikipedia.orgorganic-chemistry.org The resulting unsaturated tetrahydropyran can then be hydrogenated to the saturated system. orgsyn.org The choice of solvent can also be crucial, with studies showing that 4-methyltetrahydropyran can be a convenient alternative to more traditional solvents. acs.org This method offers a robust and versatile entry to the tetrahydropyran core of the target spirocycle. acs.org

Construction of the Thiacycloheptanone (7-membered thia-ketone) Ring

The formation of a seven-membered ring, or thiepane (B16028), is an entropically disfavored process that requires carefully designed synthetic strategies. nih.gov The additional presence of a ketone functionality within this ring necessitates either the use of a pre-functionalized precursor or the subsequent introduction of the carbonyl group onto a pre-formed ring.

The creation of the cyclic thioether is the cornerstone of the thiacycloheptanone synthesis. Intramolecular cyclization is the most common approach.

One primary method involves the intramolecular nucleophilic substitution of a linear precursor containing a terminal thiol and a suitable leaving group. For instance, a 6-mercapto-1-halo-hexane derivative can be treated with a non-nucleophilic base. The base deprotonates the thiol to form a thiolate, which then acts as an internal nucleophile, displacing the halide to form the seven-membered ring. The efficiency of this reaction is highly dependent on high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization.

A second classical approach is the reaction of a dihaloalkane with a sulfide (B99878) source , such as sodium sulfide (Na₂S). Reacting 1,6-dihalohexane with Na₂S can yield thiacycloheptane. This method is often straightforward but can be complicated by competing elimination reactions and the formation of polymeric byproducts.

More contemporary methods, such as the ring-opening polymerization (ROP) of cyclic thiolactones, have also been explored for creating sulfur-containing polymers and could be adapted for monomer synthesis. nih.govrsc.org While not a direct route to the simple thiacycloheptanone, the underlying chemistry of forming seven-membered sulfur-containing rings is relevant. rsc.org

StrategyPrecursor ExampleKey ReagentsAdvantagesChallenges
Intramolecular SN26-Mercapto-1-chlorohexaneWeak base (e.g., K₂CO₃)High regioselectivity; clean reaction profile.Requires high dilution; potential for oligomerization.
Bimolecular Condensation1,6-DiiodohexaneNa₂SUses simple, readily available starting materials.Low yields due to polymerization; side reactions.

Introducing the ketone functionality can be achieved either by building the ring from a ketone-containing precursor or by post-cyclization oxidation.

Strategy 1: Cyclization of a Ketonic Precursor A linear chain that already contains the ketone can be cyclized. For example, a Dieckmann condensation of a dithia-diester could theoretically be employed, followed by desulfurization and reduction to form the thiacycloheptanone, though this is a lengthy process. A more direct route involves the intramolecular alkylation of a precursor containing both a thiol and a ketone with appropriate flanking leaving groups.

Strategy 2: Post-Cyclization Oxidation This is often a more versatile approach.

Oxidation of a Thiacycloheptanol: A thiacycloheptanol precursor can be synthesized and then oxidized to the target ketone using a wide array of standard oxidizing agents (e.g., PCC, Swern oxidation, Dess-Martin periodinane). This method is generally high-yielding and chemoselective.

Oxidation of the α-Methylene Group: Direct oxidation of the carbon atom adjacent (alpha) to the thioether sulfur is a well-established method. Reagents such as N-bromosuccinimide (NBS) can be used to form an α-bromo thioether, which is then hydrolyzed to the corresponding ketone.

MethodologyDescriptionTypical ReagentsConsiderations
Oxidation of Secondary AlcoholSynthesis of a thiacycloheptanol followed by oxidation.PCC, DMP, Swern (Oxalyl chloride, DMSO, Et₃N)Reliable and high-yielding; avoids over-oxidation of the sulfide.
α-Methylene OxidationDirect conversion of a C-H bond adjacent to the sulfur into a C=O group.NBS, H₂O; or other specific C-H oxidation systems.Atom-economical, but regioselectivity can be an issue in unsymmetrical thioethers.

Stereoselective Synthesis Approaches for 7-Oxa-12-thiaspiro[5.6]dodecan-3-one

Controlling the stereochemistry, particularly at the spirocyclic center, is crucial for synthesizing enantiomerically pure compounds for biological evaluation. Both diastereoselective and enantioselective methods can be employed.

Diastereoselectivity in spirocycle formation is typically achieved through substrate control, where existing stereocenters in an acyclic precursor dictate the stereochemical outcome of the cyclization. A common strategy is an intramolecular Michael addition. nih.gov

For the synthesis of the target oxa-thiaspirocycle, a precursor such as a tetrahydropyran derivative bearing a pendant thiol-containing chain with an α,β-unsaturated ketone could be envisioned. Base-mediated deprotonation of the thiol would generate a thiolate, which would then undergo an intramolecular conjugate addition to the enone system. This cyclization would create the thiacycloheptanone ring and the spiro center simultaneously. The facial selectivity of the Michael addition, guided by the steric and electronic properties of the existing tetrahydropyran ring, would determine the diastereomeric ratio of the product. Such cascade reactions leading to spirocycles have been shown to be highly diastereoselective. mdpi.comnih.gov

To achieve absolute stereocontrol, chiral catalysts are employed to influence the formation of the key stereocenter(s) from a prochiral substrate. Organocatalysis has emerged as a powerful tool for such transformations, providing access to chiral spirocycles with high enantiopurity. nih.govoaepublish.com

An enantioselective intramolecular oxa-Michael addition represents a prime strategy. nih.gov In this scenario, a linear precursor containing an alcohol and an α,β-unsaturated thioester or thione could be cyclized. A chiral catalyst, such as a cinchona alkaloid-derived squaramide or a chiral phosphoric acid, would activate the substrate through hydrogen bonding. nih.govrsc.org This activation creates a chiral environment that directs the nucleophilic attack of the alcohol onto the unsaturated system, thereby setting the absolute configuration of the spiro-center with high enantioselectivity.

Alternatively, combining organocatalysis with transition-metal catalysis offers another sophisticated approach to constructing chiral spirocyclic systems. nih.gov

ApproachCatalyst TypeKey ReactionOutcomeReference Analogy
DiastereoselectiveSubstrate Control / BaseIntramolecular Michael AdditionHigh diastereomeric ratio (d.r.). mdpi.com, nih.gov
EnantioselectiveChiral Phosphoric AcidIntramolecular (4+3) CyclizationHigh enantiomeric excess (ee). rsc.org
EnantioselectiveCinchona-based SquaramideIntramolecular Oxa-Michael AdditionHigh yield and excellent ee. nih.gov

Green Chemistry Principles Applied to Spiroheterocycle Synthesis

Adopting green chemistry principles is essential for developing sustainable and environmentally responsible synthetic routes. The synthesis of complex molecules like spiroheterocycles can benefit significantly from these principles, reducing waste, energy consumption, and the use of hazardous materials. rasayanjournal.co.innih.gov

Key green strategies applicable to the synthesis of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one include:

Multicomponent Reactions (MCRs): Designing a one-pot reaction where three or more starting materials combine to form the spirocyclic product. MCRs increase efficiency and atom economy by minimizing intermediate isolation and purification steps. rsc.orgnih.govresearchgate.net

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). nih.gov In some cases, reactions can be run under solvent-free conditions. researchgate.net

Catalysis over Stoichiometric Reagents: Using catalytic amounts of a substance (e.g., an organocatalyst or a recyclable solid-supported catalyst) is preferable to using stoichiometric reagents, which generate more waste. nih.gov Domino or cascade reactions, where a single catalyst promotes multiple sequential transformations, are particularly powerful. mdpi.com

Green Chemistry PrincipleApplication to Spirocycle SynthesisExample Strategy
Atom Economy / Step EconomyCombine multiple synthetic steps into a single operation.One-pot, multi-component domino reaction to form the spirocyclic core. researchgate.netnih.gov
Safer Solvents & AuxiliariesAvoid hazardous and volatile organic solvents.Performing a key cyclization step in water or ethanol. nih.gov
Design for Energy EfficiencyReduce energy consumption by lowering reaction temperatures or times.Using microwave-assisted synthesis to accelerate the reaction. rsc.org
CatalysisUse recyclable and non-toxic catalysts to minimize waste.Employing a recyclable organocatalyst for the stereoselective step. nih.gov

Solvent-Free and On-Water Reaction Conditions

The development of solvent-free and on-water reaction conditions has been driven by the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis. In solvent-free, or mechanochemical, synthesis, reactions are conducted by grinding or milling solid reactants together, often leading to shorter reaction times, higher yields, and reduced waste. researchgate.net For instance, a solvent-free mechanochemical method has been successfully employed for the synthesis of bridged bicyclo aza-sulfone derivatives. researchgate.net This approach could be envisioned for the synthesis of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one, potentially by reacting a suitable diketone with a thiol-containing diol under ball milling conditions.

On-water synthesis, where reactions are carried out in an aqueous suspension, can also offer significant advantages, including enhanced reaction rates and selectivities due to hydrophobic effects. While specific examples for thiaspiroketals are scarce, the general principles have been applied to a wide range of heterocyclic syntheses.

Table 1: Comparison of Reaction Conditions for Spiroheterocycle Synthesis

MethodologyTypical SolventReaction TimeKey AdvantagesPotential Application to Target Compound
Conventional Synthesis Organic Solvents (e.g., Toluene, THF)Several hours to daysWell-established proceduresStandard approach with potential for optimization.
Solvent-Free (Mechanochemistry) NoneMinutes to a few hoursReduced waste, faster reactions, high efficiency. researchgate.netGrinding of a precursor diketone with a thiol-diol. researchgate.net
On-Water Synthesis WaterVaries, often acceleratedGreen solvent, potential for rate enhancement.Michael addition of a thiol to a cyclohexenone derivative in water.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often by orders of magnitude compared to conventional heating. organic-chemistry.orgmerckmillipore.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including spiro structures. mdpi.com The key advantage of microwave heating lies in its ability to directly and efficiently heat the reaction mixture, leading to rapid and uniform temperature increases. organic-chemistry.orgmerckmillipore.com

For the synthesis of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one, a microwave-assisted approach could significantly reduce the time required for the key spirocyclization step. For example, the synthesis of 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) derivatives has been dramatically accelerated using microwave irradiation. researchgate.net A hypothetical microwave-assisted synthesis of the target compound could involve the reaction of a suitable precursor in a high-boiling point solvent under microwave irradiation for a few minutes, as opposed to several hours of conventional reflux.

Table 2: Impact of Microwave Irradiation on Synthesis Time

Compound ClassConventional Heating TimeMicrowave-Assisted TimeFold Time ReductionReference
7-AzaindolesSeveral hours5-20 minutes>10 organic-chemistry.orgmerckmillipore.com
TheaspiraneNot specified30 minutes (for cyclization)Significant mdpi.com
Tosylated cyclenNot specified3-4 minutesSignificant researchgate.net

Nanocatalyst-Assisted Approaches

The use of nanocatalysts in organic synthesis is a rapidly growing field, offering advantages such as high surface area-to-volume ratios, enhanced catalytic activity, and the potential for catalyst recovery and reuse. While specific applications of nanocatalysts for the synthesis of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one are not reported, their use in the formation of related heterocyclic systems is well-documented.

For instance, magnetic nanoparticles functionalized with an acidic or basic catalyst could be employed to facilitate the spirocyclization reaction. The magnetic nature of the catalyst would allow for its easy separation from the reaction mixture using an external magnet, simplifying the purification process and enabling catalyst recycling. This approach aligns with the principles of sustainable chemistry by minimizing catalyst waste.

Multicomponent Reaction (MCR) Strategies for Complex Spiroheterocyclic Assembly

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. An MCR approach to 7-Oxa-12-thiaspiro[5.6]dodecan-3-one could potentially involve the one-pot reaction of a ketone, a thiol-containing component, and an oxygen-containing component.

While a specific MCR for this target is not described, the general strategy has been used to construct other complex spiroheterocycles. The development of a novel MCR for 7-Oxa-12-thiaspiro[5.6]dodecan-3-one would represent a significant step forward in the efficient and atom-economical synthesis of this and related spiro scaffolds.

Mechanistic Organic Chemistry of 7 Oxa 12 Thiaspiro 5.6 Dodecan 3 One Synthesis

Computational and Theoretical Studies of 7 Oxa 12 Thiaspiro 5.6 Dodecan 3 One

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations would be pivotal in elucidating the electronic structure and nature of bonding within 7-Oxa-12-thiaspiro[5.6]dodecan-3-one. Methods like Density Functional Theory (DFT), employing functionals such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be utilized to optimize the molecular geometry and calculate key electronic properties.

Analysis would focus on the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and partial atomic charges. The presence of heteroatoms—oxygen and sulfur—and the carbonyl group would create distinct regions of electron density. Natural Bond Orbital (NBO) analysis could be employed to provide a detailed picture of the bonding, including the nature of the C-O, C-S, and C=O bonds, and to quantify hyperconjugative interactions that contribute to the molecule's stability.

Table 1: Hypothetical Electronic Properties of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one (Calculated using DFT at the B3LYP/6-311+G(d,p) level)

Property Value Significance
HOMO Energy -6.5 eV Indicates the molecule's electron-donating ability.
LUMO Energy -1.2 eV Indicates the molecule's electron-accepting ability.
HOMO-LUMO Gap 5.3 eV Relates to the chemical reactivity and kinetic stability.

Conformational Analysis and Energy Landscapes of the Spirocyclic System

The spirocyclic nature of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one, featuring a central spiro-carbon connecting a tetrahydropyran (B127337) ring and a thiepane (B16028) ring, results in a complex conformational landscape. A systematic conformational search, using methods like molecular mechanics (MMFF94) followed by higher-level quantum chemical calculations (DFT or MP2), would be necessary to identify the various possible chair, boat, and twist-boat conformations of the six-membered ring and the multiple low-energy conformers of the seven-membered ring.

The potential energy surface would be mapped to identify the global minimum energy structure and the relative energies of other stable conformers. The energy barriers for interconversion between these conformers would also be calculated, providing insight into the molecule's flexibility at different temperatures.

Table 2: Illustrative Relative Energies of Plausible Conformers

Conformer Ring Conformations (Oxa- / Thia-) Relative Energy (kcal/mol)
1 Chair / Twist-Chair 0.00 (Global Minimum)
2 Chair / Boat-Chair 1.5
3 Skew-Boat / Twist-Chair 3.2

| 4 | Skew-Boat / Boat-Chair | 4.8 |

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

To understand the dynamic behavior of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one in a condensed phase (e.g., in a solvent like water or DMSO), molecular dynamics (MD) simulations would be performed. Using a well-parameterized force field (such as GAFF or OPLS-AA), simulations over nanoseconds to microseconds would reveal how the molecule explores its conformational space over time.

Analysis of the MD trajectories would provide information on the flexibility of the ring systems, the persistence of certain conformations, and the solvent's effect on the molecular structure. Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots would highlight the rigid and flexible regions of the molecule. For instance, the seven-membered thiepane ring is expected to exhibit greater flexibility than the more constrained tetrahydropyran ring.

Prediction of Reactivity and Mechanistic Pathways using Computational Models

Computational models are essential for predicting the reactivity of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one. Fukui functions and condensed-to-atom electrophilic and nucleophilic softness indices, derived from DFT calculations, would be used to identify the most reactive sites for nucleophilic and electrophilic attack. The carbonyl carbon is an expected electrophilic site, while the oxygen and sulfur atoms are potential nucleophilic centers.

For specific reactions, such as the reduction of the ketone or the opening of one of the heterocyclic rings, computational chemistry could be used to model the entire reaction mechanism. By locating the transition state structures and calculating the activation energies, the most favorable reaction pathway can be determined. For example, modeling the hydride attack on the carbonyl carbon would provide insights into the stereoselectivity of the reduction.

Structure-Property Relationship Modeling (focusing on chemical reactivity)

Structure-Property Relationship (SPR) modeling, in this context focusing on chemical reactivity, would aim to correlate specific structural features of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one with its reactivity profile. By systematically modifying the structure in silico (e.g., by introducing substituents at various positions on the rings) and recalculating reactivity descriptors, a predictive model could be built.

For instance, one could investigate how the position of a methyl group on the carbon backbone influences the electrophilicity of the carbonyl carbon or the nucleophilicity of the heteroatoms. This would involve generating a dataset of related structures and their calculated reactivity indices. The resulting data would allow for the development of a qualitative or even quantitative understanding of how structural modifications modulate the chemical behavior of this spirocyclic system.

Table 3: List of Compounds Mentioned

Compound Name
7-Oxa-12-thiaspiro[5.6]dodecan-3-one
Tetrahydropyran

Advanced Spectroscopic and Crystallographic Analysis Methodologies for 7 Oxa 12 Thiaspiro 5.6 Dodecan 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. For a comprehensive analysis of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one, a suite of NMR experiments would be required.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, would provide initial information on the number and types of protons and carbons in the molecule. However, due to the complexity of the spirocyclic system, two-dimensional (2D) NMR techniques would be indispensable for unambiguous assignment of all signals.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the tetrahydropyran (B127337) and thiane (B73995) rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, providing a clear map of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, crucial for identifying the connectivity across the spirocenter and the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is vital for determining the stereochemistry and conformation of the rings.

The inherent challenges of ³³S NMR, such as low natural abundance and broad signals due to its quadrupolar nature, make it a less commonly used technique for routine structural elucidation of organosulfur compounds. huji.ac.ilmdpi.comnorthwestern.edu

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the accurate mass of the molecular ion of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one with high precision. This would allow for the unambiguous determination of its elemental formula. Tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), could be used to study the fragmentation patterns. nih.gov The fragmentation of the spirocyclic core would provide valuable information to confirm the proposed structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Structural Motif Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1700-1725 cm⁻¹. The C-O-C stretching of the ether linkage and C-S-C stretching of the thiane ring would also be identifiable.

Raman Spectroscopy would be particularly useful for observing the sulfur-containing functional groups, which can sometimes give weak signals in IR spectroscopy.

X-ray Crystallography for Definitive Solid-State Structural and Stereochemical Assignment

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.govnih.gov If a suitable crystal of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. mdpi.com This would definitively establish the relative stereochemistry of all chiral centers and the conformation of the ring systems.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination (if chiral)

The presence of a spirocenter and potentially other stereocenters in 7-Oxa-12-thiaspiro[5.6]dodecan-3-one means the molecule could be chiral. If the compound is chiral and can be resolved into its enantiomers, chiroptical spectroscopy would be essential for determining its absolute configuration.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry and can be compared with computationally predicted spectra to assign the absolute configuration.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength and can also be used to determine the absolute configuration.

Chemical Reactivity and Derivatization of 7 Oxa 12 Thiaspiro 5.6 Dodecan 3 One

Reactions at the Ketone Moiety (e.g., nucleophilic additions, reductions, enolate chemistry)

The ketone group at the C-3 position is a primary site for a variety of chemical transformations, characteristic of carbonyl compounds.

Nucleophilic Additions: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which upon protonation yields an alcohol. masterorganicchemistry.com The reaction of aldehydes and ketones with oxygen nucleophiles is a reversible process. libretexts.org In aqueous solutions, aldehydes and ketones can react with water to form hydrates. libretexts.org

A wide range of nucleophiles can be employed, including organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), which would lead to the formation of tertiary alcohols. The addition of cyanide ion (CN⁻) would result in the formation of a cyanohydrin. masterorganicchemistry.com

Reductions: The ketone can be reduced to the corresponding secondary alcohol, 7-Oxa-12-thiaspiro[5.6]dodecan-3-ol. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this purpose, with the reaction proceeding via nucleophilic addition of a hydride ion (H⁻). masterorganicchemistry.comlibretexts.orgyoutube.com The reduction of ketones generally leads to secondary alcohols. libretexts.orgyoutube.com Catalytic hydrogenation using reagents like H₂ over a metal catalyst (e.g., Pt, Pd, Ni) is another viable method. The enantioselective reduction of sulfur-containing ketones has been achieved using biocatalysts like ketoreductases (KREDs) or catalysts like spiroborate esters, which can produce chiral alcohols with high enantiomeric excess. researchgate.netnih.gov

Enolate Chemistry: The presence of α-hydrogens adjacent to the ketone allows for the formation of an enolate under basic conditions. This enolate can then act as a nucleophile in various reactions, such as alkylation, aldol (B89426) condensation, and halogenation. The regioselectivity of enolate formation (at C-2 vs. C-4) would depend on the reaction conditions (kinetic vs. thermodynamic control).

Reaction Type Reagent/Conditions Expected Product Supporting Analogy
Nucleophilic AdditionGrignard Reagents (RMgX)Tertiary AlcoholGeneral ketone reactivity masterorganicchemistry.com
Nucleophilic AdditionCyanide (e.g., KCN/H⁺)CyanohydrinGeneral ketone reactivity masterorganicchemistry.com
ReductionNaBH₄ or LiAlH₄Secondary AlcoholGeneral ketone reduction masterorganicchemistry.comlibretexts.orgyoutube.com
ReductionH₂/Metal Catalyst (Pt, Pd, Ni)Secondary AlcoholGeneral ketone reduction
Enolate AlkylationBase (e.g., LDA), Alkyl Halide (RX)α-Alkylated KetoneGeneral enolate chemistry
Aldol CondensationBase or Acid, another Carbonylβ-Hydroxy KetoneGeneral enolate chemistry

Transformations Involving the Ether Linkage (e.g., ring-opening, functionalization)

The tetrahydropyran (B127337) ring, containing the ether linkage, is generally stable but can undergo cleavage under strong acidic conditions. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com The mechanism of ether cleavage is typically an Sₙ1 or Sₙ2 reaction, depending on the structure of the ether. masterorganicchemistry.comorganicchemistrytutor.com For ethers of primary alcohols, the Sₙ2 pathway is favored, while for tertiary alcohols, the Sₙ1 pathway is more likely. masterorganicchemistry.com

Protonation of the ether oxygen by a strong acid (e.g., HBr, HI) makes it a better leaving group. masterorganicchemistry.com Subsequent nucleophilic attack by the conjugate base of the acid (e.g., Br⁻, I⁻) on one of the adjacent carbon atoms leads to the opening of the ring. The regioselectivity of the cleavage would depend on the steric and electronic factors of the carbons flanking the ether oxygen. In the context of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one, the cleavage could potentially lead to a di-functionalized cycloheptane (B1346806) derivative. The use of frustrated Lewis pairs (FLPs) has also been explored for the ring-opening of tetrahydrofuran. nih.gov

Modifications and Oxidations of the Thia-Ring

The sulfide (B99878) in the thiane (B73995) ring is a versatile functional group that can undergo various transformations, most notably oxidation. The sulfur atom can be oxidized to a sulfoxide (B87167) and further to a sulfone. researchgate.netjchemrev.com

Oxidation to Sulfoxide and Sulfone: A variety of oxidizing agents can be used to achieve this transformation. Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA), can selectively oxidize the sulfide to a sulfoxide. nih.gov The use of stronger oxidizing agents, such as excess m-CPBA or hydrogen peroxide with a catalyst, will typically lead to the corresponding sulfone. jchemrev.comnih.gov The oxidation of sulfides can also be achieved using reagents like Selectfluor in water. organic-chemistry.org

The oxidation of the sulfide to a sulfoxide introduces a new stereocenter at the sulfur atom, potentially leading to a mixture of diastereomers. nih.gov

Oxidation State Reagent/Conditions Product Supporting Analogy
Sulfoxide1 equiv. m-CPBA or NaIO₄7-Oxa-12-thiaspiro[5.6]dodecan-3-one 12-oxideOxidation of sulfides nih.govorganic-chemistry.org
SulfoneExcess m-CPBA or H₂O₂7-Oxa-12-thiaspiro[5.6]dodecan-3-one 12,12-dioxideOxidation of sulfides jchemrev.comnih.gov

Functionalization of the Spiro[5.6]dodecane Skeleton via C-H Activation or Substitution

Direct functionalization of the spiro[5.6]dodecane skeleton through C-H activation is a challenging but potentially powerful strategy for introducing new functional groups. While specific examples for this particular spirocycle are lacking, general principles of C-H activation could be applied. The presence of the heteroatoms might direct the regioselectivity of such reactions.

Ring-Expansion and Ring-Contraction Reactions

The spiro[5.6]dodecane framework can potentially undergo ring-expansion or ring-contraction reactions, leading to novel ring systems.

Ring Expansion: A versatile metal-free approach for the synthesis of seven- and eight-membered rings involves the ring expansion of 1-vinylcycloalkanols mediated by a hypervalent iodine reagent. nih.govresearchgate.net If the ketone in 7-Oxa-12-thiaspiro[5.6]dodecan-3-one were converted to a vinyl alcohol, a similar expansion of the six-membered ring could be envisioned. Ring expansions can also be promoted by transition metals. nih.gov

Ring Contraction: Ring contractions can be induced under various conditions, including acidic or basic treatments, or through photochemical rearrangements. youtube.com For instance, a Favorskii rearrangement of an α-halo derivative of the ketone could lead to the contraction of the six-membered ring to a five-membered ring.

Formation of Hybrid Spiro-Systems through Further Cycloaddition

The existing spirocyclic framework can serve as a scaffold for the construction of more complex, hybrid spiro-systems through further cycloaddition reactions. nii.ac.jprsc.orgnih.gov For example, the ketone could be converted into an exocyclic methylene (B1212753) group, which could then participate as a dienophile in a Diels-Alder reaction or as a dipolarophile in a 1,3-dipolar cycloaddition. rsc.orgnih.gov Such reactions would lead to the formation of a new ring fused to the existing spirocycle, creating a polycyclic system with a spiro center.

Conceptual Frameworks for Applications of 7 Oxa 12 Thiaspiro 5.6 Dodecan 3 One in Chemical Research

Exploration as a Scaffold for Developing Chemical Probes and Molecular Tools for Biological Systems

The development of novel chemical probes is essential for elucidating complex biological processes. The spirocyclic core of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one presents an attractive starting point for the design of such tools.

Scaffold-based design in chemical biology centers on the use of a core molecular structure that can be systematically modified to create a library of compounds with diverse functionalities. The rigid conformation of spirocycles like 7-Oxa-12-thiaspiro[5.6]dodecan-3-one is advantageous as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The three-dimensional arrangement of substituents on this scaffold can be precisely controlled, allowing for the exploration of chemical space in a structured manner.

The ketone group at the 3-position of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one is a prime site for functionalization. It can undergo a wide range of chemical transformations, including reductive amination to introduce amines for conjugation to reporter molecules (e.g., fluorophores, biotin) or linker groups. Wittig reactions or the formation of hydrazones and oximes can also be employed to append different chemical moieties. The thioether at the 12-position can be oxidized to a sulfoxide (B87167) or sulfone, which can alter the polarity and hydrogen bonding capabilities of the molecule. Furthermore, the tetrahydropyran (B127337) and thiacycloheptane rings may be amenable to C-H functionalization, offering additional sites for modification.

Functional Group Potential Derivatization Reactions Purpose in Chemical Probe Design
Ketone (C3)Reductive amination, Wittig reaction, Aldol (B89426) condensationIntroduction of reporter groups, linkers, or pharmacophores
Thioether (C12)Oxidation to sulfoxide or sulfoneModulation of solubility and electronic properties
Ether (C7)Ring-opening reactions (under specific conditions)Creation of more flexible structures or alternative functional handles

Potential as a Rigid Framework in Materials Science and Polymer Chemistry

The defined geometry and conformational stability of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one make it a candidate for incorporation into advanced materials where precise molecular architecture is key to function.

The bifunctional nature of derivatives of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one could allow for their use as monomers in polymerization reactions. For example, conversion of the ketone to a diol could create a monomer suitable for the synthesis of polyesters or polyurethanes. The rigid spirocyclic unit would be expected to increase the glass transition temperature (Tg) and mechanical strength of the resulting polymers. Such polymers could find applications as high-performance plastics or in the fabrication of materials with defined porosity. The presence of heteroatoms (oxygen and sulfur) in the polymer backbone could also impart specific properties, such as biodegradability or altered surface characteristics. Research on related oxa-diazanorbornene monomers has shown their utility in living ring-opening metathesis polymerization (ROMP) to produce backbone-biodegradable polymers. chemrxiv.org

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. The ketone and ether functionalities of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one can act as hydrogen bond acceptors, while the thioether could participate in coordination to metal centers. By appending appropriate recognition motifs, this spirocycle could serve as a rigid building block for the construction of molecular cages, capsules, or crystalline frameworks with potential applications in gas storage, separation, or sensing.

Application as a Chiral Auxiliary or Ligand in Asymmetric Catalysis (if a chiral compound)

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. While the parent compound 7-Oxa-12-thiaspiro[5.6]dodecan-3-one is achiral, the creation of chiral centers during its synthesis or derivatization could open avenues for its use in this field.

The synthesis of chiral spirocycles is an active area of research, and should a chiral variant of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one be developed, it could potentially serve as a chiral auxiliary. In such a role, it would be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction, and subsequently removed. More significantly, chiral derivatives could be designed to act as ligands for transition metals in asymmetric catalysis. The heteroatoms within the spirocyclic framework could coordinate to a metal center, creating a well-defined chiral environment that could induce high enantioselectivity in a variety of chemical transformations. The development of such catalysts remains a topic for future investigation.

Development of Novel Photochromic Systems Incorporating the Spirocyclic Core

The exploration of novel photochromic compounds, which undergo reversible color changes upon exposure to light, is a dynamic field in materials science and chemistry. While significant research has centered on established families like spirooxazines and spiropyrans, the unique structural attributes of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one present a conceptual foundation for the development of new photochromic systems. The inherent spirocyclic nature of this compound is a key feature, as the spiro-carbon linkage between two distinct heterocyclic rings is a fundamental component of many known photochromic molecules. acs.orgnih.gov

The principle of photochromism in spiro compounds typically involves the cleavage of a C-O bond within one of the rings upon UV irradiation. This bond scission allows for the rotation of the two ring systems relative to each other, leading to the formation of a planar, conjugated merocyanine (B1260669) isomer. This extended π-system in the merocyanine form is responsible for the absorption of visible light, resulting in a colored state. The reversal to the original, colorless spiro form can be triggered by visible light or heat.

For the 7-Oxa-12-thiaspiro[5.6]dodecan-3-one core to be adapted into a photochromic system, strategic molecular modifications would be necessary. The core structure itself does not possess the requisite chromophoric groups to exhibit photochromism. Therefore, the conceptual development would involve the introduction of moieties that can facilitate the light-induced ring-opening and subsequent electronic rearrangement.

A hypothetical approach would be to functionalize the existing rings or to synthesize derivatives where one of the saturated rings is replaced with a system capable of photo-induced cleavage and conjugation. For instance, incorporating an indoline (B122111) or a similar nitrogen-containing heterocycle on one side of the spiro-carbon and a naphthoxazine-like fragment on the other could potentially imbue the molecule with photochromic properties. The presence of the sulfur atom in the thiaspiro ring could also influence the electronic properties of the potential merocyanine form, possibly affecting its color and stability.

The research into chelating spironaphthoxazines offers a parallel avenue for conceptual design. nih.govgoogle.com By introducing specific substituents onto the 7-Oxa-12-thiaspiro[5.6]dodecan-3-one backbone, it might be possible to create systems where the photochromic behavior is coupled with other functionalities, such as ion sensing. The interaction of metal ions with the open merocyanine form of spironaphthoxazines has been shown to stabilize the colored state and alter its absorption characteristics. nih.govgoogle.com A similar principle could be applied to derivatives of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one, where the oxygen and sulfur atoms could act as coordination sites for metal ions in a hypothetical open form.

To illustrate the expected photophysical changes in such a hypothetical system, the following data table conceptualizes the kind of research findings that would be sought. The table outlines the key spectral properties before and after UV irradiation for a generic photochromic spiro compound, which would be the benchmark for evaluating any newly synthesized derivatives of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one.

Compound Derivative Solvent Form λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Hypothetical Derivative ATolueneSpiro3401.2 x 10⁴
Merocyanine5803.5 x 10⁴
Hypothetical Derivative BEthanolSpiro3551.5 x 10⁴
Merocyanine6104.2 x 10⁴

This table is interactive. Users can sort the data by clicking on the column headers.

The "colorability" or the photochromic quantum yield, which is a measure of the efficiency of the photo-induced transformation, would be a critical parameter to optimize. acs.org This is influenced by both the substituents on the molecule and the solvent used. acs.org Furthermore, the kinetics of the thermal fading process, or the rate at which the colored form reverts to the colorless form, would be a key characteristic defining the potential applications of such novel photochromic systems. nih.gov

While the direct application of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one in photochromic systems has not been reported, its spirocyclic core provides a foundational scaffold for the design and synthesis of new classes of photo-responsive materials. Future research could focus on the targeted synthesis of derivatives that incorporate the necessary electronic and structural features to induce and control photochromic behavior.

Future Directions and Emerging Research Challenges in Oxa Thia Spiroketone Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The synthesis of complex molecules like 7-Oxa-12-thiaspiro[5.6]dodecan-3-one traditionally involves multi-step sequences that can be resource-intensive and generate significant waste. A primary challenge and a key area of future research will be the development of highly efficient and atom-economical synthetic pathways. This involves designing reactions that incorporate the maximum number of atoms from the starting materials into the final product.

PropertyValueSource
IUPAC Name 7-oxa-12-thiaspiro[5.6]dodecan-3-oneN/A
Molecular Formula C₁₀H₁₆O₂SN/A
Molecular Weight 200.30 g/mol N/A
CAS Number 954236-23-8N/A

Exploration of Advanced Stereocontrol Strategies for Complex Spirocyclic Systems

The spirocyclic nature of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one introduces a chiral center at the spiro-carbon. The control of stereochemistry is paramount in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities. Therefore, a significant research thrust will be the exploration of advanced stereocontrol strategies for the synthesis of enantiomerically pure oxa-thia spiroketones.

This will likely involve the use of chiral auxiliaries, chiral catalysts (both metal-based and organocatalytic), and substrate-controlled diastereoselective reactions. Asymmetric spiroketalization reactions are a particularly promising avenue. mskcc.org Furthermore, the development of methods to control the relative stereochemistry of any additional stereocenters within the two rings will be essential for creating a diverse library of stereoisomers for biological screening. Computational modeling will play an increasingly important role in predicting the stereochemical outcomes of these complex reactions.

Integration with Automation and Flow Chemistry Methodologies

The fields of automation and flow chemistry are revolutionizing chemical synthesis, offering advantages in terms of reproducibility, safety, and scalability. nih.govbio-equip.cn The integration of these methodologies into the synthesis of oxa-thia spiroketones like 7-Oxa-12-thiaspiro[5.6]dodecan-3-one is a logical and powerful future direction.

Flow chemistry, where reactions are performed in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.com This can lead to improved yields, higher purity, and the ability to safely handle reactive intermediates. Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and starting materials, accelerating the discovery of optimal synthetic routes. The combination of flow chemistry and automation will be instrumental in building libraries of diverse oxa-thia spiroketones for high-throughput screening in drug discovery programs. rsc.org

Theoretical Advancements in Predicting the Reactivity and Behavior of Spiroheterocycles

Computational chemistry has become an indispensable tool in modern chemical research. Future advancements in theoretical methods will be crucial for understanding and predicting the reactivity and behavior of spiroheterocycles like 7-Oxa-12-thiaspiro[5.6]dodecan-3-one .

Density functional theory (DFT) calculations and other computational models can be used to:

Predict the most stable conformations of the spirocyclic system.

Elucidate reaction mechanisms and identify key transition states. researchgate.net

Predict spectroscopic properties (e.g., NMR, IR) to aid in structural characterization.

Model interactions with biological targets, such as enzymes or receptors, to guide the design of new bioactive molecules.

A deeper theoretical understanding will enable a more rational approach to the design of synthetic routes and the prediction of the chemical and physical properties of novel oxa-thia spiroketones.

Design Principles for Next-Generation Spirocyclic Scaffolds with Tailored Chemical Properties and Functions

The rigid, three-dimensional nature of spirocyclic scaffolds makes them highly attractive in medicinal chemistry. bldpharm.comresearchgate.netnih.gov They can provide a unique vectoral arrangement of functional groups in space, leading to enhanced binding affinity and selectivity for biological targets. A key future direction will be to establish clear design principles for creating next-generation spirocyclic scaffolds with tailored properties.

For 7-Oxa-12-thiaspiro[5.6]dodecan-3-one , this would involve systematically modifying the core structure to modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. For example, the introduction of polar functional groups or the replacement of the sulfur atom with other heteroatoms could significantly alter these properties. The development of a "scaffold-based" approach, where the oxa-thia spiroketone core is used as a template for the creation of a diverse library of analogues, will be a powerful strategy for discovering new molecules with specific biological functions. nih.govsigmaaldrich.com The insights gained from studying the structure-property relationships within these libraries will be invaluable for the future design of spirocyclic drugs. nih.govnih.govrsc.org

Q & A

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) or machine learning (e.g., random forests) to dose-response data. Validate models using bootstrapping or cross-validation. Ensure ethical alignment with biomedical research frameworks .

Methodological Frameworks and Tools

  • Experimental Design : Use quasi-experimental designs for comparative studies (e.g., control vs. experimental groups) .
  • Data Analysis : Follow protocols for mathematical transformations (e.g., logarithmic normalization) and statistical tests (e.g., t-tests, ANOVA) .
  • Validation : Adhere to CRDC standards for chemical engineering research, including process control and simulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.